(S)-Indan-1,7-diamine
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Overview
Description
(S)-Indan-1,7-diamine is an organic compound with the molecular formula C9H12N2 It is a chiral diamine derivative of indane, characterized by the presence of two amino groups attached to the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Indan-1,7-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of indanone derivatives. One common method includes the catalytic hydrogenation of 1,7-dinitroindane using a suitable catalyst such as palladium on carbon under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through crystallization or distillation techniques to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (S)-Indan-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or Raney nickel under hydrogen gas.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(S)-Indan-1,7-diamine finds applications in various scientific research fields, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Indan-1,7-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can lead to changes in the biochemical pathways and physiological responses, depending on the nature of the target and the context of the application.
Comparison with Similar Compounds
Indan-1,2-diamine: Another diamine derivative of indane with amino groups at different positions.
Indan-1,3-diamine: Similar structure but with amino groups at the 1 and 3 positions.
Indan-1,4-diamine: Amino groups located at the 1 and 4 positions.
Uniqueness: (S)-Indan-1,7-diamine is unique due to its specific chiral configuration and the position of the amino groups, which confer distinct chemical reactivity and biological activity compared to other indane diamine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-indene-1,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,8H,4-5,10-11H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCLIXKLPCQJRM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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